4-Ethyl-5-methyl-2-nitro-aniline
Description
This compound belongs to the nitroaniline family, which is widely studied for applications in dyes, pharmaceuticals, and organic synthesis due to its electron-withdrawing nitro group and steric effects from alkyl substituents.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-3-7-5-9(11(12)13)8(10)4-6(7)2/h4-5H,3,10H2,1-2H3 |
InChI Key |
HKUDMNPGRXGNFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitroaniline derivatives exhibit diverse properties based on substituent type, position, and electronic effects. Below is a comparative analysis of 4-ethyl-5-methyl-2-nitro-aniline with structurally related compounds:
Table 1: Structural and Physical Properties
Key Observations
Substituent Effects on Solubility and Reactivity :
- The ethyl and methyl groups in this compound likely enhance hydrophobicity compared to simpler analogs like 4-methyl-2-nitroaniline . Chlorine substituents (e.g., in 4-chloro-2-ethyl-5-nitroaniline) may increase polarity and electrophilicity, facilitating nucleophilic aromatic substitution .
- Nitroso derivatives (e.g., compounds in ) exhibit distinct reactivity, such as participation in coupling reactions, which nitroanilines generally lack due to the stronger electron-withdrawing nature of the nitro group.
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular forces. For instance, 4-methyl-2-nitroaniline melts at 115–116°C , whereas bulkier substituents (e.g., ethyl groups) may lower melting points due to reduced crystal packing efficiency.
The nitro group’s redox activity may contribute to genotoxicity, a concern for nitroaromatic compounds.
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